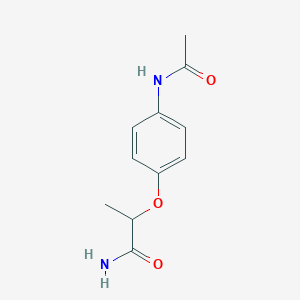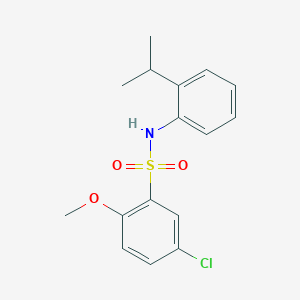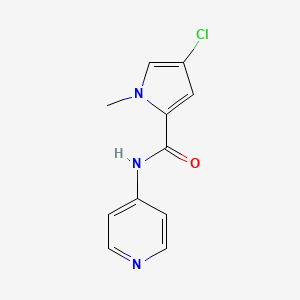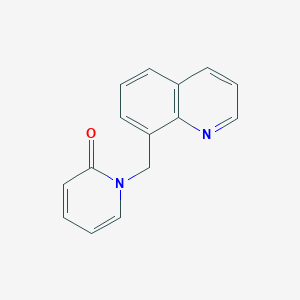
4'-(1-Carbamoylethoxy)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(1-Carbamoylethoxy)acetanilide, also known as acetanilide carbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action has been the subject of numerous studies. In
Scientific Research Applications
Acetanilide carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other compounds. This compound has also been studied for its potential applications in the field of medicine, particularly for its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4'-(1-Carbamoylethoxy)acetanilide carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects
Acetanilide carbamate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic properties. This compound has also been shown to have antipyretic effects, meaning that it can reduce fever.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4'-(1-Carbamoylethoxy)acetanilide carbamate in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, there are also limitations to its use, including the potential for toxicity and the need for careful handling.
Future Directions
There are many potential future directions for research on 4'-(1-Carbamoylethoxy)acetanilide carbamate. Some possible areas of study include its potential as an anti-inflammatory agent, its use in the synthesis of other compounds, and its potential applications in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use.
Conclusion
In conclusion, 4'-(1-Carbamoylethoxy)acetanilide carbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action has been the subject of numerous studies. While there are advantages and limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4'-(1-Carbamoylethoxy)acetanilide carbamate involves several steps, including the reaction of aniline with acetic anhydride to form 4'-(1-Carbamoylethoxy)acetanilide, the reaction of 4'-(1-Carbamoylethoxy)acetanilide with phosgene to form chloroformate, and the reaction of chloroformate with urea to form the final product. This synthesis method has been well-established and has been used to produce large quantities of 4'-(1-Carbamoylethoxy)acetanilide carbamate for research purposes.
properties
IUPAC Name |
2-(4-acetamidophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(12)15)16-10-5-3-9(4-6-10)13-8(2)14/h3-7H,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQPVAVRQWEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(1-Carbamoylethoxy)acetanilide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)



![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)

![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)